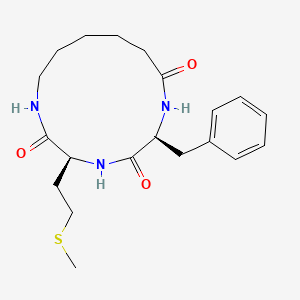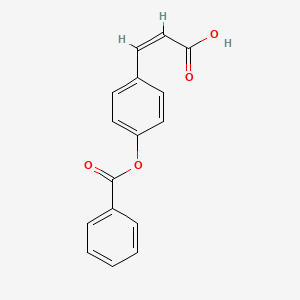
P-Hydroxycinnamic acid, benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
P-Hydroxycinnamic acid, benzoate is a compound that belongs to the class of hydroxycinnamic acids, which are phenolic compounds widely found in plants. These compounds are known for their antioxidant, anti-inflammatory, and anticancer properties . This compound is a derivative of cinnamic acid and benzoic acid, combining the structural features of both.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The common synthetic route for p-hydroxycinnamic acids involves a base-catalyzed Knoevenagel-Doebner condensation between malonic acid and the corresponding aldehyde . This reaction typically uses pyridine as a solvent and catalyst. Another method involves the bacterial synthesis of hydroxycinnamic acids from glucose in Escherichia coli by introducing specific genes .
Industrial Production Methods
Industrial production of p-hydroxycinnamic acids can be achieved through chemical synthesis, extraction from lignocellulosic biomass, or bioconversion using engineered microbial systems . These methods aim to produce high yields of the compound efficiently and sustainably.
Analyse Des Réactions Chimiques
Types of Reactions
P-Hydroxycinnamic acid, benzoate undergoes various chemical reactions, including:
Oxidation: This reaction can convert hydroxycinnamic acids into quinones or other oxidized products.
Reduction: Reduction reactions can convert the double bond in the cinnamic acid moiety to a single bond.
Substitution: Hydroxycinnamic acids can undergo substitution reactions, particularly at the hydroxyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives of the original compound .
Applications De Recherche Scientifique
P-Hydroxycinnamic acid, benzoate has numerous applications in scientific research:
Mécanisme D'action
The mechanism by which p-hydroxycinnamic acid, benzoate exerts its effects involves its antioxidant activity. It acts as a chain-breaking antioxidant by scavenging free radicals, which is related to its hydrogen or electron-donating capacity . This activity helps protect cells from oxidative stress and inflammation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other hydroxycinnamic acids such as:
- Cinnamic acid
- P-Coumaric acid
- Ferulic acid
- Caffeic acid
- Chlorogenic acid
- Rosmarinic acid
Uniqueness
P-Hydroxycinnamic acid, benzoate is unique due to its combined structural features of cinnamic acid and benzoic acid, which confer distinct properties and applications. Its specific antioxidant and anti-inflammatory activities make it particularly valuable in various fields of research and industry .
Propriétés
Numéro CAS |
75175-10-9 |
|---|---|
Formule moléculaire |
C16H12O4 |
Poids moléculaire |
268.26 g/mol |
Nom IUPAC |
(Z)-3-(4-benzoyloxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C16H12O4/c17-15(18)11-8-12-6-9-14(10-7-12)20-16(19)13-4-2-1-3-5-13/h1-11H,(H,17,18)/b11-8- |
Clé InChI |
KOKUTEOWSHGSAQ-FLIBITNWSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=C\C(=O)O |
SMILES canonique |
C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


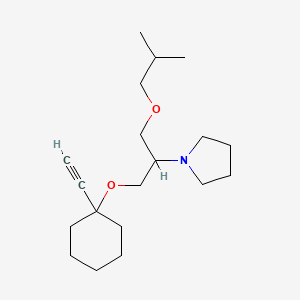
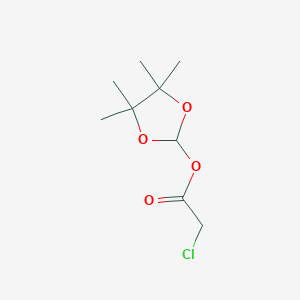
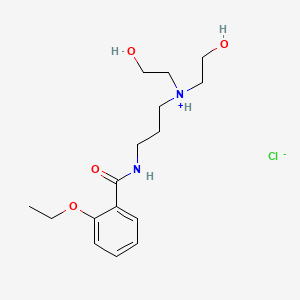

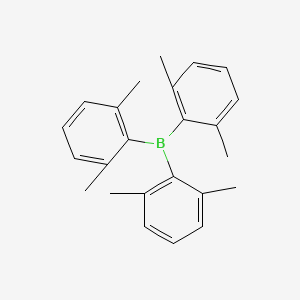
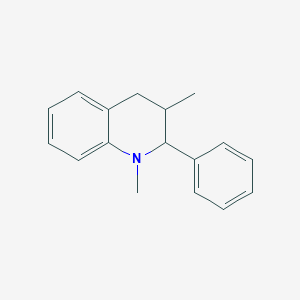

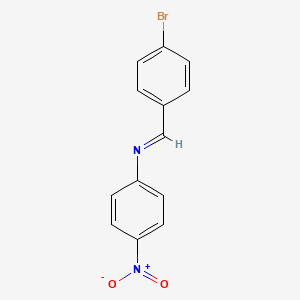

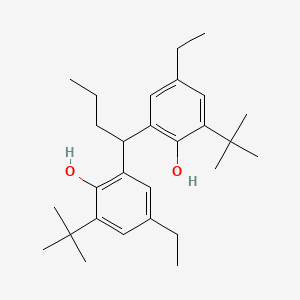
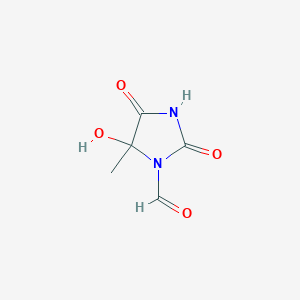
![Phosphonium, [7-(2-hexyl-1,3-dioxolan-2-yl)heptyl]triphenyl-, bromide](/img/structure/B14437337.png)
